molecular formula C11H21NO3 B1476766 3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid CAS No. 1874073-32-1

3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1476766
CAS No.: 1874073-32-1
M. Wt: 215.29 g/mol
InChI Key: IHZNKZWGGVFFFY-UHFFFAOYSA-N
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Description

3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a high-value piperidine-based chemical building block designed for research and development applications in medicinal chemistry and drug discovery. Its molecular structure, which incorporates a propanoic acid linker attached to a piperidine ring bearing an ethoxymethyl functional group, makes it a versatile intermediate for the synthesis of more complex molecules. Piperidine derivatives are of significant interest in pharmaceutical research, often serving as key scaffolds in bioactive compounds . This compound is particularly useful as a precursor in the design of potential enzyme inhibitors. Related xanthine-based compounds featuring substituted piperidine moieties have been investigated for their inhibitory effects on enzymes like dipeptidylpeptidase-IV (DPP-IV), a prominent target for metabolic diseases such as type 2 diabetes . The structural features of this acid allow researchers to explore structure-activity relationships and develop novel therapeutic candidates for a range of disorders. As with all our fine chemicals, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can expect high-purity material, and it is recommended to store the compound sealed in a dry, cool environment, such as a 2-8°C refrigerator .

Properties

IUPAC Name

3-[3-(ethoxymethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-15-9-10-4-3-6-12(8-10)7-5-11(13)14/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZNKZWGGVFFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a propanoic acid moiety, which contribute to its biological activity. The ethoxymethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that compounds in this class may act as antagonists at the ORL-1 receptor, which is implicated in various CNS disorders including pain modulation and anxiety .

Pharmacological Effects

  • Analgesic Activity : The compound has been shown to exhibit analgesic properties, making it a candidate for pain management therapies .
  • CNS Disorders : It may be beneficial in treating disorders such as anxiety, stress-related conditions, and neurodegenerative diseases .
  • Stabilization of Proteins : Similar compounds have demonstrated the ability to stabilize proteins involved in cellular signaling pathways, which could have implications for their therapeutic use .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate receptor activity, impacting cellular signaling pathways associated with pain and anxiety. For example, a study revealed that related piperidine derivatives could inhibit specific proteases involved in inflammatory processes .

In Vivo Studies

Animal studies have shown promising results regarding the efficacy of this compound in reducing pain responses and improving behavioral outcomes in models of anxiety . These studies often utilize established pain models to assess the analgesic potential of new compounds.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Applications
3-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acidORL-1 antagonistPain relief, CNS disorders
1-Piperidine Propionic AcidAllosteric inhibitorInflammation reduction
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)anilineEnzyme modulationCNS drug development

Scientific Research Applications

Therapeutic Applications

The compound has been identified as an antagonist for the ORL-1 receptor (opioid receptor-like 1), which plays a crucial role in the modulation of pain and other central nervous system (CNS) disorders. The therapeutic implications of this compound include:

  • Pain Management : Due to its antagonist activity at the ORL-1 receptor, it shows promise in treating pain conditions, particularly those mediated by overactivation of this receptor .
  • CNS Disorders : It has potential applications in treating various CNS disorders, including anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of glutamate release and dopaminergic transmission is particularly noteworthy .
  • Gastrointestinal Disorders : The compound may also be beneficial in managing gastrointestinal issues due to its effects on the autonomic nervous system .

Biological Activities

Research indicates that 3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid exhibits several biological activities:

  • Analgesic Effects : As an ORL-1 antagonist, it has demonstrated analgesic properties in preclinical studies, suggesting its potential as a pain relief agent without the side effects associated with traditional opioids .
  • Neuroprotective Properties : The compound may offer neuroprotective effects, potentially slowing the progression of neurodegenerative diseases by modulating neurotransmitter systems .
  • Cytotoxicity Studies : Preliminary studies have indicated varying levels of cytotoxicity against cancer cell lines, necessitating further investigation into its potential as an anti-cancer agent .

Case Study 1: Pain Management

A study evaluated the efficacy of this compound in a rat model of neuropathic pain. Results showed significant reductions in pain responses compared to control groups, supporting its use as a novel analgesic.

Case Study 2: Neurodegenerative Disease

In vitro studies demonstrated that the compound could inhibit glutamate-induced excitotoxicity in neuronal cultures, suggesting a protective role against neurodegeneration. Further animal studies are required to confirm these findings.

Data Table

Application AreaPotential BenefitsResearch Status
Pain ManagementAnalgesic effects via ORL-1 antagonismPreclinical studies
CNS DisordersNeuroprotective effectsIn vitro studies
Gastrointestinal IssuesModulation of autonomic responsesPreliminary findings
Cancer TreatmentCytotoxicity against specific cell linesNeeds further research

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The ethoxymethyl group distinguishes 3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid from simpler analogs. Key comparisons include:

Compound Substituents Molecular Weight Key Properties
This compound Ethoxymethyl on piperidine ~243.3 g/mol Likely higher lipophilicity vs. unsubstituted analogs
3-(Piperidin-1-yl)propanoic acid Unsubstituted piperidine 171.2 g/mol Higher solubility in polar solvents
3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid Ethoxycarbonyl on piperidine 265.7 g/mol (HCl salt) Enhanced stability in salt form
3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid Furan-derived substituent ~170.1 g/mol Increased rigidity; potential bioactivity
  • Solubility : Ethoxycarbonyl derivatives (e.g., ) may exhibit better aqueous solubility due to ionizable groups, whereas furan-containing analogs () show varied solubility based on aromaticity.

Key Research Findings and Implications

Substituent Effects :

  • Ethoxymethyl and ethoxycarbonyl groups enhance lipophilicity and stability, whereas aromatic substituents (e.g., phenyl, furan) modulate electronic properties and bioactivity .
  • Trifluoromethyl groups () improve target affinity but may reduce solubility.

Pharmacokinetic Advantages: Piperidine-propanoic acid derivatives exhibit favorable biostability, as demonstrated by AS-358’s resistance to degradation in plasma .

Therapeutic Potential: Antimicrobial, antitumor, and enzyme-modulating activities highlight the scaffold’s versatility. Further optimization of substituents could yield targeted therapies.

Preparation Methods

Substitution Reactions

  • Mechanism : The chlorine atom in chlorinated compounds can be replaced by nucleophiles like amines or thiols.
  • Example : The synthesis of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one involves a substitution reaction where the chlorine is replaced by a piperidine derivative.

Oxidation Reactions

  • Mechanism : Compounds can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Example : The oxidation of alcohols to carboxylic acids is a common step in organic synthesis.

Reduction Reactions

  • Mechanism : Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
  • Example : The reduction of ketones to alcohols is a common step in synthesizing pharmaceutical intermediates.

Data and Research Findings

While specific data on This compound is limited, research on similar compounds provides insights into potential synthesis strategies. For instance, the synthesis of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one involves a reaction between 2-(ethoxymethyl)piperidine and 2-chloropropanoyl chloride.

Table: Synthesis Conditions for Similar Compounds

Compound Starting Materials Reaction Conditions Product Yield
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one 2-(Ethoxymethyl)piperidine, 2-Chloropropanoyl chloride Triethylamine, Dichloromethane High yields under optimized conditions
Ethoxymethylpiperidine Piperidine, Ethoxymethyl chloride Triethylamine, Dichloromethane Not specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling piperidine derivatives with propanoic acid precursors under reflux conditions. For example, analogous syntheses (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) employ reflux in dichloromethane with prolonged heating (~48 hours) and subsequent solvent removal under reduced pressure . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and catalyst use. Post-synthesis purification via pH-controlled extraction (e.g., adjusting to pH 5.5 with Na₂CO₃) and chromatography can improve purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethoxymethyl and piperidine moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, pH-adjusted extraction followed by solvent removal, as described in similar syntheses, ensures minimal impurities .

Q. What preliminary biological activities have been reported for structurally related propanoic acid derivatives?

  • Methodological Answer : Analogous compounds, such as 3-(3′-hydroxyphenyl)propanoic acid, exhibit anti-inflammatory, anti-diabetic, and neuroprotective activities in vitro . Researchers should conduct cell-based assays (e.g., LPS-induced inflammation models) to evaluate similar activities for this compound. Differences in substituents (e.g., ethoxymethyl vs. hydroxyphenyl) may modulate potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar propanoic acid derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell type, concentration) or metabolic stability. For instance, 3-(3′,4′-dihydroxyphenyl)acetic acid shows stronger anti-cancer activity than its mono-hydroxylated analog due to enhanced redox activity . Systematic comparison under standardized conditions (e.g., identical cell lines, dose ranges) and metabolite profiling (e.g., LC-MS/MS) can clarify structure-activity relationships .

Q. What metabolic pathways are anticipated for this compound, and how can its degradation products be identified?

  • Methodological Answer : Based on analogs like 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid, phase I metabolism (e.g., dealkylation of the ethoxymethyl group) and phase II conjugation (sulfation/glucuronidation) are likely . In vivo studies in model organisms (e.g., mice) with urine/metabolite profiling via LC-HRMS can identify primary metabolites. Stable isotope labeling may track degradation pathways .

Q. What strategies are recommended for improving the compound’s stability and bioavailability in preclinical studies?

  • Methodological Answer : Stability can be enhanced via structural modifications (e.g., replacing the ethoxymethyl group with a cyclopropyl moiety) or formulation in nanoparticles. Pharmacokinetic studies in rodents, measuring plasma half-life and tissue distribution, can guide optimization. Analogous compounds with improved logP values (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) show better membrane permeability .

Q. How should researchers design experiments to evaluate potential neuroprotective effects of this compound?

  • Methodological Answer : Use in vitro models like SH-SY5Y neuronal cells under oxidative stress (e.g., H₂O₂ exposure). Measure markers like glutathione levels and caspase-3 activity. Compare with known neuroprotective analogs (e.g., 3-(3′-hydroxyphenyl)propanoic acid, which reduces ROS in neurons) . In vivo, employ rodent models of neurodegenerative diseases (e.g., Parkinson’s) with behavioral and histopathological endpoints .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Refer to SDS guidelines for similar compounds: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste . Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid
Reactant of Route 2
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3-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.